2-(1-Aminoethyl)-3-bromophenol
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Overview
Description
2-(1-Aminoethyl)-3-bromophenol is an organic compound characterized by the presence of an aminoethyl group attached to a bromophenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-3-bromophenol can be achieved through several methods. One common approach involves the bromination of 2-(1-Aminoethyl)phenol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts. Engineered transaminase polypeptides have been developed to convert 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)-3-bromophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include imines, amides, reduced phenols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Aminoethyl)-3-bromophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)-3-bromophenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
2-(1-Aminoethyl)phenol: Lacks the halogen substituent.
3-(1-Aminoethyl)phenol: The aminoethyl group is attached at a different position on the phenol ring
Uniqueness
2-(1-Aminoethyl)-3-bromophenol is unique due to the presence of both the aminoethyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The bromine atom enhances the compound’s ability to participate in halogen bonding, which can be advantageous in drug design and molecular recognition .
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(1-aminoethyl)-3-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
InChI Key |
PFHXRVCVKNKTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)O)N |
Origin of Product |
United States |
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